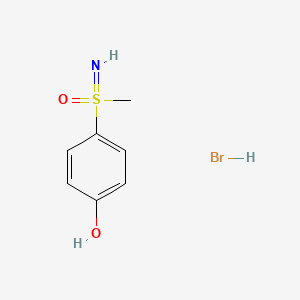

4-(Methylsulfonimidoyl)phenol;hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Methylsulfonimidoyl)phenol;hydrobromide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a sulfonimidoyl group attached to a phenol ring, with a hydrobromide salt form enhancing its solubility and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonimidoyl)phenol;hydrobromide typically involves the reaction of 4-hydroxybenzaldehyde with methylsulfonamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions

4-(Methylsulfonimidoyl)phenol;hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonimidate derivatives.

Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.

Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid or halogens.

Major Products Formed

Oxidation: Sulfonimidate derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Nitrated or halogenated phenol derivatives.

Aplicaciones Científicas De Investigación

4-(Methylsulfonimidoyl)phenol;hydrobromide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating inflammatory diseases.

Industry: Utilized in the production of polymers and other industrial materials

Mecanismo De Acción

The mechanism of action of 4-(Methylsulfonimidoyl)phenol;hydrobromide involves its interaction with specific molecular targets, such as enzymes. The sulfonimidoyl group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction disrupts normal biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

4-(S-Methylsulfonimidoyl)phenol: Similar structure but with a different sulfonimidoyl configuration.

Sulfonimidates: A broader class of compounds with similar sulfur (VI) centers.

Uniqueness

4-(Methylsulfonimidoyl)phenol;hydrobromide is unique due to its specific sulfonimidoyl configuration and hydrobromide salt form, which enhance its solubility and stability. This makes it particularly suitable for certain industrial and therapeutic applications.

Actividad Biológica

4-(Methylsulfonimidoyl)phenol;hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C7H10BrN1O2S1

- Molecular Weight : 251.13 g/mol

The compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition is crucial for regulating the cell cycle and can lead to the suppression of abnormal cell proliferation, making it a candidate for cancer therapy .

Anticancer Properties

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. The compound has shown efficacy in:

- Breast Cancer : Inhibition of CDK2 leads to reduced proliferation in Rb-positive breast cancer cells.

- Prostate Cancer : Demonstrated activity against androgen-resistant prostate cancer cells.

- Colon Cancer : Effective in reducing tumor growth in metastatic colon cancer models .

Case Studies

-

In Vitro Studies :

- A study highlighted the compound's ability to induce apoptosis in human cancer cell lines through CDK2 inhibition, leading to cell cycle arrest at the G1 phase .

- Another investigation revealed that treatment with this compound resulted in decreased expression of proliferative markers such as Ki-67 and increased levels of apoptotic markers like cleaved caspase-3 .

- In Vivo Studies :

Data Table: Biological Activity Overview

| Activity | Effect | Cancer Type |

|---|---|---|

| CDK2 Inhibition | Reduced cell proliferation | Breast Cancer |

| Apoptosis Induction | Increased apoptotic markers | Prostate Cancer |

| Tumor Regression | Significant reduction in tumor size | Colon Cancer |

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound indicate high oral bioavailability (over 70%) and metabolic stability, making it suitable for further clinical development. Safety studies have shown a favorable profile with minimal toxicity at therapeutic doses .

Propiedades

IUPAC Name |

4-(methylsulfonimidoyl)phenol;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.BrH/c1-11(8,10)7-4-2-6(9)3-5-7;/h2-5,8-9H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJFPHVAESHXNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=C(C=C1)O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.